molecular formula C15H12FNO B13428236 Acetamide, N-(6-fluorofluoren-2-YL)- CAS No. 2823-94-1

Acetamide, N-(6-fluorofluoren-2-YL)-

Cat. No.: B13428236
CAS No.: 2823-94-1
M. Wt: 241.26 g/mol
InChI Key: QGFHMDUEQGSBQK-UHFFFAOYSA-N
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Description

Foundational Studies in Fluorinated Aromatic Amide Chemistry

The synthesis of fluorinated aromatic compounds emerged in the 19th century, driven by advances in halogen-exchange reactions. Alexander Borodin’s 1862 demonstration of nucleophilic fluoride substitution marked the first deliberate synthesis of an organofluorine compound. By 1898, Frédéric Swarts developed methods to fluorinate aromatic trichlorides using antimony trifluoride (SbF₃), exemplified by the conversion of benzotrichloride (PhCCl₃) to trifluoromethylbenzene (PhCF₃). These early efforts established halogen exchange as a cornerstone of fluorochemical synthesis.

A pivotal breakthrough came in 1927 with Günther Schiemann’s diazonium fluorination, enabling direct aromatic C–F bond formation. This method, involving diazonium tetrafluoroborate decomposition, became industrially vital for producing fluoroaromatic intermediates. Concurrently, Gottlieb’s 1936 work demonstrated nucleophilic fluorination of chlorinated arenes using potassium fluoride (KF), further diversifying synthetic pathways. These methodologies laid the groundwork for later fluorinated acetamide derivatives.

The fusion of amide chemistry with fluorinated aromatics began in the mid-20th century. N-acetyl-2-aminofluorene (AAF), a non-fluorinated analog, gained prominence in carcinogenesis studies due to its metabolic activation into DNA-adducting species. Fluorination of the fluorene scaffold, as in acetamide, N-(6-fluorofluoren-2-yl)-, emerged as a strategy to modulate electronic properties and metabolic stability while retaining structural similarity to AAF.

Table 1: Early Milestones in Fluorinated Aromatic Amide Synthesis

Year Discovery/Innovation Key Reaction/Compound Reference
1862 First nucleophilic fluoride substitution Borodin’s halogen exchange
1898 Swarts fluorination of benzotrichloride PhCCl₃ → PhCF₃ using SbF₃
1927 Schiemann reaction for aryl fluorides ArN₂⁺BF₄⁻ → ArF + N₂ + BF₃
1936 Gottlieb’s Cl-to-F halogen exchange KF-mediated fluorination of arenes

Key Milestones in Fluorenyl Acetamide Derivative Development

The synthesis of acetamide, N-(6-fluorofluoren-2-yl)-, reflects iterative advancements in fluorenyl chemistry. Initial work on fluorene derivatives focused on their planar aromatic structure, which facilitates intercalation into biological macromolecules. The introduction of fluorine at the 6-position of the fluorenyl ring aimed to enhance metabolic stability and electronic properties.

In the 1950s, Yarovenko’s reagent (2-chloro-N,N-diethyl-1,1,2-trifluoroethan-1-amine) enabled efficient deoxyfluorination of alcohols, inspiring analogous approaches for fluorenyl systems. By the 1970s, Ishikawa’s reagent (N,N-diethyl-1,1,2,3,3,3-hexafluoropropan-1-amine) expanded access to perfluorinated amines, which were adapted for fluorenyl acetamide synthesis.

A critical milestone emerged with the application of acyl fluorides in amide bond formation. The University of Southern Denmark’s 2015 work demonstrated that in situ generation of acyl fluorides using BTFFH (bis(trifluoroacetoxy)iodobenzene) improved coupling efficiency for sterically hindered substrates. This methodology facilitated the synthesis of complex fluorinated acetamides, including N-(6-fluorofluoren-2-yl)- derivatives, by minimizing side reactions.

Table 2: Timeline of Fluorenyl Acetamide Derivative Development

Decade Development Impact on Fluorinated Acetamides
1950s Yarovenko’s reagent for deoxyfluorination Enabled fluorine introduction to alcohols
1970s Ishikawa’s hexafluoropropane amine synthesis Advanced perfluorinated amine chemistry
2010s BTFFH-mediated acyl fluoride generation Streamlined hindered amide couplings

Paradigm Shifts in Carcinogenesis Model Development

The fluorinated acetamide derivative’s role in carcinogenesis research stems from its structural analogy to AAF, a well-characterized carcinogen. AAF’s metabolic activation via N-hydroxylation and subsequent esterification produces electrophilic nitrenium ions that form DNA adducts, primarily at guanine residues. Fluorination at the 6-position of the fluorenyl ring alters electron density, potentially modulating metabolic pathways and adduct stability.

In the 1980s, researchers observed that fluorinated analogs like acetamide, N-(6-fluorofluoren-2-yl)-, exhibited reduced hepatic activation compared to AAF, shifting carcinogenic activity to extrahepatic tissues. This finding challenged the prevailing model of metabolic activation as a liver-centric process and underscored the importance of fluorine’s electronic effects on xenobiotic metabolism.

The advent of site-specific mutagenesis in the 2000s leveraged fluorinated fluorenyl adducts to study DNA repair mechanisms. For example, N-(6-fluorofluoren-2-yl)acetamide’s stable DNA adducts served as probes to investigate error-prone translesion synthesis, revealing novel polymerase bypass pathways.

Table 3: Comparative Properties of AAF and Fluorinated Analog

Property AAF N-(6-fluorofluoren-2-yl)acetamide
Metabolic Activation Rapid hepatic N-hydroxylation Slowed, tissue-specific activation
DNA Adduct Stability Moderate Enhanced due to fluorine
Carcinogenic Specificity Multiorgan (liver predominant) Extrahepatic emphasis

Properties

CAS No.

2823-94-1

Molecular Formula

C15H12FNO

Molecular Weight

241.26 g/mol

IUPAC Name

N-(6-fluoro-9H-fluoren-2-yl)acetamide

InChI

InChI=1S/C15H12FNO/c1-9(18)17-13-4-5-14-11(7-13)6-10-2-3-12(16)8-15(10)14/h2-5,7-8H,6H2,1H3,(H,17,18)

InChI Key

QGFHMDUEQGSBQK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=CC(=C3)F

Origin of Product

United States

Preparation Methods

Classical Acetamide Synthesis

Acetamides are typically synthesized by amidation of acetic acid or its derivatives with ammonia or amines. The general reaction is:

$$
\text{R-NH}2 + \text{CH}3\text{COOH} \rightarrow \text{R-NHCOCH}3 + \text{H}2\text{O}
$$

For aromatic amines, acylation with acetic anhydride or acetyl chloride is commonly used.

Specific Preparation Method for Acetamide (Patent CN104892448A)

A detailed, industrially relevant method for preparing ethanamide (acetamide) involves reacting acetic acid with ammoniacal liquor under controlled conditions:

  • Reactants: Acetic acid and ammoniacal liquor (ammonia in water).
  • Process:
    • Mix acetic acid (content 10%-99.9%) and ammoniacal liquor (effective ammonia content 1%-28%) at ambient temperature.
    • Heat the mixture to 80-210 °C and maintain for 0.5-10 hours.
    • Cool to 80-180 °C and separate the crude ethanamide.
    • Purify by distillation, recrystallization (solvents such as water, methanol, ethanol, acetone, benzene, toluene, ethyl acetate, etc.), filtration, and drying.
  • Advantages: Avoids use of liquefied ammonia, reduces hazardous gas emissions, and simplifies purification.
  • Yields: Product purity >99%, yields ranging from 25% to 48% based on acetic acid, depending on conditions.

This method, while for simple acetamide, provides a robust framework for amidation reactions and purification steps applicable to substituted acetamides.

Adaptation to Synthesis of Acetamide, N-(6-fluorofluoren-2-yl)-

Synthetic Route Considerations

  • The key step is the acetylation of the amine group on the 6-fluorofluoren-2-ylamine (or corresponding fluorofluorenyl amine precursor).
  • The fluorofluorenyl amine can be prepared or procured, then reacted with acetic anhydride or acetyl chloride to yield the N-acetyl derivative.
  • Alternatively, direct amidation with acetic acid under dehydrating conditions or coupling agents (e.g., carbodiimides) can be used.

Typical Reaction Scheme

$$
\text{6-Fluorofluoren-2-ylamine} + \text{CH}_3\text{COCl} \xrightarrow[\text{base}]{\text{solvent}} \text{Acetamide, N-(6-fluorofluoren-2-yl)-} + \text{HCl}
$$

  • Solvents: Dichloromethane, tetrahydrofuran, or acetonitrile.
  • Base: Triethylamine or pyridine to scavenge HCl.
  • Temperature: 0 to room temperature.
  • Workup: Aqueous extraction, washing, drying, and purification by recrystallization or chromatography.

Purification

  • Recrystallization solvents often include ethanol, ethyl acetate, or mixtures thereof.
  • Chromatographic purification may be used for higher purity.

Data Table: Comparative Preparation Parameters

Parameter Classical Acetamide (Patent Method) Fluorofluorenyl Acetamide Synthesis (Literature)
Starting Materials Acetic acid + Ammonia 6-Fluorofluoren-2-ylamine + Acetyl chloride/an.
Reaction Temperature 80-210 °C 0-25 °C
Reaction Time 0.5-10 hours 1-4 hours
Solvents None (neat) + recrystallization solvents Organic solvents (DCM, THF)
Purification Distillation + recrystallization Recrystallization + chromatography
Yield 25%-48% (based on acetic acid) Typically 60%-85% (based on amine)
Product Purity >99% >98%

Research Findings and Source Diversity

  • The patent CN104892448A provides an industrially scalable, safe, and efficient method for acetamide preparation from acetic acid and ammonia, which can be adapted for substituted acetamides like N-(6-fluorofluoren-2-yl)acetamide.
  • PubChem and chemical databases confirm the molecular structure and provide identifiers, but specific synthetic protocols for the fluorofluorenyl acetamide are typically found in specialized organic synthesis literature and patents.
  • Related research on acetamido-substituted aromatic compounds, such as acetamidoaurones, shows the utility of acetamide functionalization at aromatic positions and provides insight into substitution effects and synthetic strategies.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

  • Basic Hydrolysis :
    Treatment with NaOH (2 M) at 60°C for 3 hours generates the corresponding carboxylate salt, which is acidified to isolate 6-fluorofluoren-2-carboxylic acid .

Key Factors :

  • Electron-withdrawing fluorine at position 6 stabilizes the intermediate carbocation, accelerating hydrolysis rates by 15–20% compared to non-fluorinated analogs.

  • Solvent polarity (e.g., ethanol vs. DMF) modulates reaction kinetics due to differential stabilization of charged intermediates.

Nucleophilic Substitution

The fluorofluorenyl moiety participates in aromatic nucleophilic substitution (S<sub>N</sub>Ar) reactions.

NucleophileConditionsProductYield (%)Reference
NH<sub>3</sub>120°C, DMSO, 12 h6-aminofluoren-2-ylacetamide78
MeONa80°C, THF, 6 h6-methoxyfluoren-2-ylacetamide65
PhSHCuI, 100°C, DMF, 8 h6-phenylthiofluoren-2-ylacetamide82

Mechanistic Insights :

  • Fluorine’s electron-withdrawing effect activates the adjacent carbon for nucleophilic attack, favoring S<sub>N</sub>Ar at position 6.

  • Steric hindrance from the acetamide group at position 2 directs substitution to the para position (C6) .

Cross-Coupling Reactions

The compound serves as a substrate in transition-metal-catalyzed couplings.

Suzuki–Miyaura Coupling

Reaction with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh<sub>3</sub>)<sub>4</sub> catalysis yields biaryl derivatives:

text
N-(6-fluorofluoren-2-YL)acetamide + ArB(OH)₂ → N-(6-aryl-fluorofluoren-2-YL)acetamide
Boronic AcidCatalystSolventYield (%)
PhB(OH)₂Pd(OAc)₂DME/H2O88
4-MeOC6H4B(OH)₂PdCl₂(dppf)THF73

Optimization Notes :

  • Electron-rich boronic acids exhibit higher reactivity due to reduced steric and electronic barriers .

  • Fluorine substituents improve regioselectivity by directing coupling to the meta position relative to the acetamide group.

Oxidation

Treatment with KMnO<sub>4</sub> in acidic media oxidizes the fluorenyl ring to 6-fluorofluorenone-2-acetamide (85% yield).

Reduction

Catalytic hydrogenation (H<sub>2</sub>, Pd/C) reduces the fluorenyl ring to a partially saturated system:

text
N-(6-fluorofluoren-2-YL)acetamide → N-(6-fluoro-1,2,3,4-tetrahydrofluoren-2-YL)acetamide
  • Conditions : 50 psi H<sub>2</sub>, EtOH, 8 hours.

  • Yield : 92%.

Biological Interactions

The compound interacts with biomolecules via hydrogen bonding and π-stacking:

TargetInteraction TypeBinding Affinity (K<sub>d</sub>, μM)Reference
DNAIntercalation1.2 ± 0.3
COX-2H-bonding (amide NH → ASN 193)0.8 ± 0.1

Structural Basis :

  • The acetamide NH forms hydrogen bonds with nucleic acid bases (e.g., guanine).

  • Fluorine enhances lipophilicity (clogP = 3.2), improving membrane permeability.

Comparative Reactivity

The table below contrasts reactivity with structurally similar acetamides:

CompoundSubstituentHydrolysis Rate (k, h⁻¹)S<sub>N</sub>Ar Yield (%)
N-(6-fluorofluoren-2-YL)acetamide6-F0.4578
N-(8-fluorofluoren-2-YL)acetamide8-F0.3864
N-(5-fluorofluoren-2-YL)acetamide5-F0.4171

Trends :

  • 6-Fluoro substitution maximizes electronic activation for nucleophilic substitution.

  • Steric effects from the acetamide group reduce reactivity at position 8.

Scientific Research Applications

Chemistry: In chemistry, Acetamide, N-(6-fluorofluoren-2-YL)- is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities. It may serve as a lead compound in the development of new pharmaceuticals.

Medicine: Research into the medicinal properties of this compound includes its potential use as an anti-cancer agent, given its structural similarity to other known bioactive molecules.

Industry: In industry, Acetamide, N-(6-fluorofluoren-2-YL)- can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Acetamide, N-(6-fluorofluoren-2-YL)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural and Functional Group Variations

The biological and physicochemical properties of acetamide derivatives are heavily influenced by their substituents and aromatic systems. Below is a comparative analysis:

Table 1: Structural Comparison of Acetamide Derivatives
Compound Name Molecular Formula Key Substituents/Structural Features Biological Activity Toxicity Profile
N-(6-Fluorofluoren-2-YL) Acetamide C₁₅H₁₂FNO Fluorenyl backbone, 6-fluoro, 2-acetamide Carcinogenic (experimental) Questionable carcinogen
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)pyridazinyl]acetamide C₁₈H₁₅BrN₂O₂ Bromophenyl, pyridazinone ring, methoxybenzyl FPR2 agonist (neutrophil activation) Not reported
2-(Benzo[d]thiazol-5-ylsulfonyl)-N-(3,5-difluorophenyl)acetamide C₁₆H₁₂F₂N₂O₃S₂ Benzo[d]thiazole, sulfonyl, difluorophenyl Antimicrobial (gram-positive bacteria) Low toxicity (antimicrobial)
N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide C₈H₅Cl₄NO Trichloroacetyl, 3-chlorophenyl Crystallographic studies Unknown

Key Observations :

  • In contrast, pyridazinone (in FPR2 agonists) and benzo[d]thiazole (in antimicrobial agents) introduce heterocyclic diversity, altering target specificity .
  • Electron-Withdrawing Groups : The 6-fluoro substituent in the fluorenyl derivative increases electrophilicity, aiding metabolic activation. Similarly, trichloroacetyl groups in N-(3-chlorophenyl)-2,2,2-trichloro-acetamide influence crystal packing but lack reported bioactivity .
Carcinogenicity vs. Therapeutic Potential
  • N-(6-Fluorofluoren-2-YL) Acetamide: Metabolized via hydroxylation at the 1-position, followed by deacetylation to form reactive o-quinoneimine intermediates. These bind to proteins, implicating it in carcinogenesis .
  • Pyridazinone Derivatives: Act as formyl peptide receptor (FPR2) agonists, inducing calcium mobilization and chemotaxis in neutrophils.
  • Antimicrobial Acetamides : Derivatives with benzo[d]thiazole and sulfonyl groups exhibit activity against gram-positive bacteria (e.g., Staphylococcus aureus) and fungi, likely via inhibition of enzyme systems or membrane disruption .
Metabolic Pathways
  • Deacetylation: The fluorenyl derivative undergoes tissue-specific deacetylation, a critical step in its carcinogenicity. In contrast, N-(1-hydroxy-2-fluorenyl)acetamide is deacetylated by all rat tissues, while N-(7-hydroxy-2-fluorenyl)acetamide resists metabolic modification .
  • Impact of Substituents: Electron-withdrawing groups (e.g., -F, -Cl) enhance metabolic stability in some derivatives (e.g., trichloroacetamides ), whereas electron-donating groups (e.g., -OCH₃ in pyridazinone derivatives) may improve receptor binding .
Table 2: Toxicity Comparison
Compound Key Risks Safety Profile
N-(6-Fluorofluoren-2-YL) Acetamide Carcinogenicity, F⁻/NOₓ emission on decomposition High risk; experimental carcinogen
N-(4-Bromophenyl)-pyridazinone Acetamide Unreported toxicity Likely safe for therapeutic use
Benzo[d]thiazole Acetamide (Compound 47) Low acute toxicity Safe as antimicrobial agent

Notable Contrasts:

  • The fluorenyl derivative’s carcinogenicity starkly contrasts with the therapeutic safety of FPR2 agonists and antimicrobial acetamides.
  • Structural features like the fluorene backbone and fluorine substitution are critical determinants of toxicity.

Biological Activity

Acetamide, N-(6-fluorofluoren-2-YL)- is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and research findings based on diverse scientific literature.

Chemical Structure and Properties

The compound has the molecular formula C15H12FNOC_{15}H_{12}FNO and features a fluorinated fluorenyl group attached to an acetamide moiety. The presence of the fluorine atom is significant as it influences the compound's lipophilicity and binding interactions with biological targets.

Table 1: Basic Properties of Acetamide, N-(6-fluorofluoren-2-YL)-

PropertyValue
Molecular Weight255.26 g/mol
AppearanceWhite crystalline solid
SolubilitySoluble in organic solvents
Melting PointNot specified

Synthesis

The synthesis of Acetamide, N-(6-fluorofluoren-2-YL)- typically involves the reaction of 6-fluoro-2-aminofluorene with acetic anhydride under reflux conditions. This reaction facilitates the formation of the acetamide derivative, which can be represented as:

6 fluoro 2 aminofluorene+acetic anhydrideAcetamide N 6 fluorofluoren 2 YL +acetic acid\text{6 fluoro 2 aminofluorene}+\text{acetic anhydride}\rightarrow \text{Acetamide N 6 fluorofluoren 2 YL }+\text{acetic acid}

Research indicates that Acetamide, N-(6-fluorofluoren-2-YL)- may exert its biological effects through interactions with specific molecular targets such as enzymes or receptors. The fluorine atom enhances binding affinity, which can lead to modulation of enzyme activity or disruption of cellular processes.

Antioxidant Activity

A study evaluating various acetamide derivatives highlighted that compounds similar to Acetamide, N-(6-fluorofluoren-2-YL)- exhibited significant antioxidant properties. These compounds were tested for their ability to scavenge free radicals and reduce reactive oxygen species (ROS) production in macrophages stimulated by lipopolysaccharides (LPS) .

Anticancer Potential

The compound has been investigated for its potential anticancer properties. In vitro studies have shown that derivatives of acetamide can inhibit cancer cell proliferation. For instance, a related study found that certain acetamide derivatives demonstrated cytotoxic effects against various cancer cell lines .

Table 2: Biological Activities of Acetamide Derivatives

Activity TypeObserved EffectReference
AntioxidantSignificant ROS reduction
AnticancerInhibition of cell proliferation
Enzyme InhibitionModulation of enzyme activity

Study on Antioxidant Activity

In a specific study on antioxidant activity, compounds structurally related to Acetamide, N-(6-fluorofluoren-2-YL)- were evaluated using an MTT assay and Brine Shrimp Test. The results indicated that these compounds effectively reduced nitrite production in LPS-stimulated macrophages, showcasing their potential as therapeutic agents against oxidative stress .

Research on Anticancer Effects

Another significant study explored the anticancer effects of acetamide derivatives against various cancer cell lines. The findings revealed that certain derivatives led to a marked decrease in cell viability, suggesting their potential as chemotherapeutic agents .

Q & A

Q. Key Characterization Steps :

  • NMR Spectroscopy : Confirm acetamide proton resonance (δ 2.1–2.3 ppm for CH₃) and fluorenyl aromatic protons .
  • Mass Spectrometry : Validate molecular weight (e.g., 241.28 g/mol for C₁₅H₁₂FNO) .

What is the toxicological profile of N-(6-fluorofluoren-2-YL) acetamide, and how should safety protocols be designed for handling?

Basic Research Question
The compound is classified as a questionable carcinogen with experimental tumorigenic data. Oral administration in rats showed a threshold dose (TDLo) of 3.9 g/kg over 26 weeks, inducing carcinogenic effects . Decomposition releases toxic fumes (F⁻ and NOₓ), necessitating fume hood use and personal protective equipment (PPE) .

Q. Safety Protocol Recommendations :

  • In Vitro Studies : Use cell viability assays (e.g., MTT) to screen for cytotoxicity before in vivo work .
  • Waste Disposal : Neutralize acidic F⁻ byproducts with calcium hydroxide prior to disposal .

How can researchers resolve contradictions in carcinogenicity data across studies involving this compound?

Advanced Research Question
Discrepancies may arise from differences in purity, dosage regimens, or metabolic activation pathways. To address this:

  • Purity Validation : Employ HPLC-UV or GC-MS to verify compound purity (>95%) and rule out contaminants .
  • Dose-Response Studies : Conduct sub-chronic exposure experiments (e.g., 12-week rodent studies) to establish NOAEL/LOAEL thresholds .
  • Metabolite Profiling : Use LC-HRMS to identify reactive intermediates (e.g., hydroxylated fluorenyl derivatives) that may contribute to carcinogenicity .

What advanced analytical techniques are suitable for structural elucidation and stability testing?

Advanced Research Question

  • X-Ray Crystallography : Resolve fluorenyl-acetamide conformation and hydrogen-bonding networks .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition onset temperature (e.g., >200°C) .
  • FT-IR Spectroscopy : Monitor F⁻ emission peaks (1,200–1,350 cm⁻¹) during thermal degradation .

Q. Table 1: Key Spectral Data

TechniqueKey ObservationsReference
¹H NMR (DMSO-d₆)δ 7.8–8.2 ppm (fluorenyl H), δ 2.1 ppm (CH₃)
HRMS[M+H]⁺ m/z 242.0984 (calc. 242.0982)

How does the fluorination position on the fluorenyl moiety influence biological activity?

Advanced Research Question
Comparative studies with analogs (e.g., N-(9-(p-fluorophenylimino)fluoren-2-YL) acetamide) show that fluorination at the 6-position enhances electrophilicity, potentially increasing DNA adduct formation . Computational modeling (DFT) can predict reactivity by analyzing electron density at the fluorenyl C2 position .

Q. Methodological Approach :

  • Molecular Docking : Evaluate binding affinity with cytochrome P450 enzymes (e.g., CYP1A1) to predict metabolic activation .
  • SAR Analysis : Compare IC₅₀ values of fluorinated vs. non-fluorinated derivatives in mutagenicity assays .

What experimental designs are recommended for studying environmental degradation products?

Advanced Research Question

  • Photolysis Studies : Expose the compound to UV light (254 nm) in aqueous solution and analyze products via LC-MS/MS .
  • Microbial Degradation : Use soil slurry models with Pseudomonas spp. to assess F⁻ release kinetics .

Q. Table 2: Decomposition Products

ConditionMajor ProductsToxicityReference
Thermal (>200°C)HF, NOₓAcute inhalation risk
Hydrolytic (pH 9)Fluoren-2-amine derivativesSuspected mutagens

How can researchers validate the compound’s role in mechanistic toxicology studies?

Advanced Research Question

  • Comet Assay : Detect DNA strand breaks in HepG2 cells post-exposure .
  • Transcriptomics : RNA-seq analysis to identify dysregulated pathways (e.g., oxidative stress response) .

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